molecular formula C24H27NO4 B4577319 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B4577319
M. Wt: 393.5 g/mol
InChI Key: SHIBWVFRUHXMRE-UHFFFAOYSA-N
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Description

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.19400834 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with the 2-oxo-2H-chromen (coumarin) core structure, similar to the one mentioned, have been synthesized and evaluated for various biological activities. For example, new coumarin derivatives have been synthesized and shown to exhibit significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition, indicating their potential as anti-inflammatory and antioxidant agents (Vlachou et al., 2023). Another study on coumarin-based thiazolidin-4-ones highlighted their synthesis and proposed their evaluation for antibacterial activity, suggesting the antimicrobial potential of these compounds (Čačić et al., 2009).

Antioxidant and Antitumor Activities

The antioxidant activity of novel coumarin derivatives has been investigated, with some compounds demonstrating significant efficacy in scavenging free radicals, thereby offering a foundation for developing new antioxidant agents (Kadhum et al., 2011). Additionally, certain coumarin derivatives have been evaluated for antitumor activity against human cancer cell lines, with some showing better inhibitory activity than 5-fluorouracil, highlighting their potential in cancer therapy (Shi et al., 2020).

Material Science Applications

In the realm of materials science, coumarin-based molecules have been synthesized with unique properties suitable for applications in organic electronics and photonics. For instance, pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have been prepared, showcasing potential in the development of molecular wires with favorable redox, structural, and optoelectronic properties (Wang et al., 2006).

Properties

IUPAC Name

2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-5-6-7-18-13-23(27)29-24-17(4)21(9-8-20(18)24)28-14-22(26)25-19-11-15(2)10-16(3)12-19/h8-13H,5-7,14H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBWVFRUHXMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
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2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

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